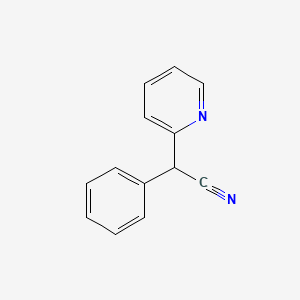

2-Phenyl-2-(2-pyridyl)acetonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-phenyl-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXNYFPECZCGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863480 | |

| Record name | Phenyl(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to light brown powder; [Archer Daniels Midland MSDS] | |

| Record name | Soy protein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5005-36-7, 30901-64-5, 9010-10-0 | |

| Record name | α-Phenyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5005-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpyridine-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030901645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5005-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proteins, soybean | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proteins, soy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-phenylpyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDYLPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75C8T53MRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile

This technical guide provides a comprehensive overview of the core basic properties of 2-Phenyl-2-(2-pyridyl)acetonitrile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as α-Phenyl-2-pyridineacetonitrile, is a heterocyclic compound with the molecular formula C₁₃H₁₀N₂. It presents as a solid at room temperature and has a molecular weight of 194.24 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |

| Molecular Weight | 194.24 g/mol | [1][2][4] |

| CAS Number | 5005-36-7 | [1][3][4] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 322.3 °C at 760 mmHg | [4] |

| Flash Point | 115.2 °C | [4] |

| Physical Form | Solid | [4] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Predicted pKa | 4.18 ± 0.10 | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | [5] |

| DMSO | Slightly soluble | [5] |

| Methanol (B129727) | Slightly soluble | [5] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of α-phenylpyridine-2-acetonitrile is available from the NIST WebBook. Key spectral features are expected to include C-H stretching from the aromatic rings, the C≡N stretch of the nitrile group, and various aromatic C=C and C=N stretching and bending vibrations.

Experimental Protocol: Gas-Phase IR Spectroscopy (General)

While the specific conditions for the available NIST spectrum are not detailed, a general protocol for gas-phase IR spectroscopy is as follows:

-

Sample Preparation: A small amount of the solid this compound is placed in a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then heated to vaporize the sample and filled with an inert gas like nitrogen to a known pressure.

-

Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty, heated cell is recorded. Subsequently, the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | m |

| Pyridyl-H | 7.3 - 8.6 | m |

| Methine-H | ~5.5 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl-C | 125 - 140 |

| Pyridyl-C | 120 - 155 |

| Methine-C | ~40 |

| Nitrile-C | ~120 |

Experimental Protocol: NMR Spectroscopy (General)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Mass Spectrometry (MS)

Detailed experimental mass spectral data, including fragmentation patterns, for this compound are not available in the searched literature. The molecular ion peak [M]⁺ is expected at m/z = 194.

Experimental Protocol: Mass Spectrometry (General)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Synthesis

A common method for the synthesis of this compound involves the reaction of phenylacetonitrile (B145931) with a 2-halopyridine in the presence of a strong base.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Reaction Setup: A solution of phenylacetonitrile in a dry, inert solvent such as toluene (B28343) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Deprotonation: A strong base, such as sodium amide (NaNH₂), is added to the solution to deprotonate the α-carbon of phenylacetonitrile, forming a carbanion.

-

Nucleophilic Substitution: 2-Bromopyridine is then added to the reaction mixture. The carbanion acts as a nucleophile and displaces the bromide from the pyridine (B92270) ring.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation or recrystallization.

Caption: Synthesis of this compound.

Basicity and pKa

The basicity of this compound is primarily attributed to the nitrogen atom of the pyridine ring. A predicted pKa value for the conjugate acid is 4.18.[5] An experimental determination of the pKa is crucial for understanding its behavior in different pH environments.

Experimental Protocol: Spectrophotometric pKa Determination (General)

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with known pH values are also prepared.

-

UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Biological Relevance and Signaling Pathways

This compound is the major metabolite of SC-15396, an antigastrin agent that inhibits gastric secretion.[7] Gastrin is a hormone that stimulates the secretion of gastric acid. The mechanism of action of antigastrin agents like SC-15396, and by extension the biological context of its metabolite, is related to the gastrin signaling pathway.

Gastrin binds to the cholecystokinin (B1591339) B (CCK-B) receptor on enterochromaffin-like (ECL) cells and parietal cells. This binding initiates a cascade of intracellular events, leading to the release of histamine (B1213489) from ECL cells and the secretion of H⁺ ions from parietal cells, resulting in gastric acid production. By inhibiting this pathway, antigastrin agents reduce gastric acid secretion.

Caption: Simplified Gastrin Signaling Pathway.

Safety Information

This compound is classified as harmful. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 5005-36-7 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-2-(2-pyridyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS No: 5005-36-7), a significant metabolite of the antigastrin agent SC 15396. This document collates essential data on its physical and chemical characteristics, detailed experimental protocols for its synthesis, and visual representations of its metabolic generation and synthesis workflow. The information presented is intended to support research and development activities in pharmacology and medicinal chemistry.

Physicochemical Properties

This compound, also known as α-Phenyl-2-pyridineacetonitrile, is a solid, crystalline compound.[1] Its chemical structure consists of a phenyl group and a pyridyl group attached to a central carbon atom which also bears a nitrile functional group. The physicochemical data has been aggregated from various sources and is summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3][4] |

| Molecular Weight | 194.23 g/mol , 194.24 g/mol | [2][3][4][5] |

| Physical Form | Solid, Crystalline Solid, White to Orange to Green powder to crystal | [1][5] |

| Melting Point | 87-89°C, 83-85°C, 88°C, 86.0 to 90.0 °C | [4] |

| Boiling Point | 322.3°C at 760 mmHg, 150°C at 2 mmHg, 134°-136°C at 0.07 mm | [4][6][7] |

| Flash Point | 115.2°C | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | DMSO: 100 mg/mL (514.85 mM), 25 mg/mL DMF: 30 mg/mL Ethanol: 10 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |

| LogP (Partition Coeff.) | 2.73708, 1.81 | [3][4] |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [4] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |

| Purity | ≥95%, 97%, >98.0%(GC) | [3][5] |

| λmax | 260 nm | [1] |

Metabolic Context and Biological Significance

This compound is the major metabolite of the experimental anti-gastric secretion drug SC 15396 (α-phenyl-α-(2-pyridyl)thioacetamide).[1][2][4] The metabolic conversion occurs in the liver, specifically metabolized by the supernatant fraction of rat liver homogenate.[2][4] The parent compound, SC 15396, functions as an antigastrin, effectively inhibiting gastric acid secretion.[1][2][4] Understanding the properties of this primary metabolite is crucial for evaluating the overall pharmacological and toxicological profile of the parent drug.

Caption: Metabolic conversion of SC 15396 to its major metabolite.

Experimental Protocols

Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile[10]

This protocol details the chemical synthesis of the target compound from phenylacetonitrile (B145931) and 2-bromopyridine (B144113).

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

Sodium amide (powdered)

-

Toluene (B28343) (dry)

-

2-Bromopyridine

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Apparatus:

-

2-liter, three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Condenser with sodium hydroxide protection

Procedure:

-

Preparation of the Sodium Salt: Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise to a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene. Maintain the temperature at 30-35°C using an ice bath during the addition.[7]

-

Reaction: After the addition is complete, slowly bring the mixture to reflux and maintain it for 4.5 hours with continuous stirring.[7]

-

Addition of 2-Bromopyridine: Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux. Continue stirring and refluxing for an additional 3 hours.[7]

-

Quenching and Extraction: Cool the mixture to 25°C and cautiously add approximately 300 ml of water. Separate the phases. Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.[7]

-

Basification and Isolation: Basify the combined acidic extracts with 50% sodium hydroxide solution while cooling. Extract the resulting mixture with ether.[7]

-

Purification: Wash the ether extract with water, dry it over sodium sulfate, and concentrate it. Distill the residue under vacuum (b.p. 134°-136°C at 0.07 mm) to yield 41.7 g (54%) of the product, which crystallizes upon standing.[7]

-

Recrystallization: Recrystallize the solid product from isopropyl ether to obtain the final product with a melting point of 87°-88.5°C.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Phenyl-2-pyridylacetonitrile [chembk.com]

- 7. prepchem.com [prepchem.com]

In-Depth Technical Guide: 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(2-pyridyl)acetonitrile, with a CAS number of 5005-36-7, is a heterocyclic compound of interest in medicinal chemistry and pharmacological research. It is primarily recognized as the major metabolite of SC 15396, an investigational antigastrin agent that inhibits gastric secretion.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological context, and potential applications in drug development, with a focus on presenting data in a structured and accessible format for scientific professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5005-36-7 | [4] |

| Molecular Formula | C₁₃H₁₀N₂ | [4] |

| Molecular Weight | 194.24 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 322.3 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (10 mg/ml). Slightly soluble in Chloroform and Methanol.[5] | |

| Storage Temperature | 4 °C | [4] |

Synthesis

The synthesis of this compound can be achieved through the reaction of phenylacetonitrile (B145931) and 2-bromopyridine (B144113) in the presence of a strong base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic method.[6]

Materials:

-

Phenylacetonitrile

-

Sodium amide (powdered)

-

2-Bromopyridine

-

Toluene (B28343) (dry)

-

Water

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Equipment:

-

2-liter, three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Stirrer

-

Condenser (protected with a sodium hydroxide tube)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene in an oven-dried, 2-liter, three-neck round-bottom flask, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise.

-

Maintain the temperature at 30-35°C during the addition using an ice bath.

-

After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

-

Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.

-

Continue stirring and refluxing for an additional 3 hours after the addition is complete.

-

Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

-

Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

-

Basify the acidic extracts with 50% sodium hydroxide solution while cooling.

-

Extract the basified solution with ether.

-

Wash the ether extract with water, dry over sodium sulfate, and concentrate using a rotary evaporator.

-

Distill the residue under reduced pressure. The product, this compound, distills at 134-136°C/0.07 mm.

-

The distillate will crystallize upon cooling. Recrystallize from isopropyl ether to obtain the purified product with a melting point of 87-88.5°C.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Biological Activity and Mechanism of Action

Role as a Metabolite of SC 15396

This compound is the primary metabolite of the antigastrin agent α-phenyl-α-(2-pyridyl)thioacetamide (SC 15396).[1][2][3] The conversion of SC 15396 to this nitrile metabolite occurs via the supernatant fraction of rat liver homogenate.[1][2] SC 15396 has been shown to inhibit gastric acid secretion.[7]

Antigastrin Mechanism of Action (of the Parent Compound)

While specific mechanistic studies on this compound are limited, the action of its parent compound, SC 15396, is as an antigastrin agent. Gastrin is a peptide hormone that stimulates the secretion of gastric acid by binding to cholecystokinin (B1591339) B (CCK-B) receptors on enterochromaffin-like (ECL) cells and parietal cells in the stomach lining.[8][9] This binding initiates a signaling cascade that ultimately leads to the release of histamine (B1213489) from ECL cells and the activation of the proton pump (H+/K+-ATPase) in parietal cells, resulting in acid secretion.[9]

Antigastrin agents, in general, are thought to exert their effects by antagonizing the action of gastrin at its receptor, thereby inhibiting downstream signaling and reducing gastric acid secretion. The exact binding mode and inhibitory mechanism of SC 15396 and its metabolite at the molecular level have not been fully elucidated in the available literature.

Proposed Mechanism of Action of Parent Compound (SC 15396)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Immunomart [immunomart.com]

- 5. caymanchem.com [caymanchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Studies on the effect of 2-phenyl-2-(2-pyridyl)-thioacetamide (antigastrin) on canine gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenyl-2-(2-pyridyl)acetonitrile IUPAC name

An In-depth Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetonitrile

Introduction

2-Phenyl-2-(pyridin-2-yl)acetonitrile, with the IUPAC name phenyl(pyridin-2-yl)acetonitrile , is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] It is recognized primarily as the major metabolite of α-phenyl-α-(2-pyridyl)thioacetamide (SC-15396), a potent inhibitor of gastric acid secretion, also known as antigastrin.[2][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance for researchers, scientists, and professionals in the field of drug development.

Synonyms: α-Phenyl-2-pyridineacetonitrile, 2-(α-Cyanobenzyl)pyridine, Phenyl-2-pyridylacetonitrile, 1-(2-Pyridine)Benzylcyamide.[5]

Physicochemical Properties

The key physicochemical properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [2][4][5] |

| Molecular Weight | 194.24 g/mol | [5] |

| Appearance | White to off-white solid; may also appear as a white to orange to green powder or crystal. | [5] |

| Melting Point | 83-90 °C | [2][5][6] |

| Boiling Point | 150 °C at 2 mmHg; 322.3 °C at 760 mmHg | [2][5] |

| Density | 1.1 - 1.124 g/cm³ (Predicted) | [2][5] |

| Solubility | Slightly Soluble: Chloroform, DMSO, Methanol.[5] Quantitative: DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (10 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml).[4] | [4][5] |

| Flash Point | 115.2 °C | [2][5] |

| pKa | 4.18 ± 0.10 (Predicted) | [5] |

| LogP | 1.81 | [2] |

| Refractive Index | 1.589 | [2][5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C or -20°C for long-term storage. | [2][5] |

Synthesis and Experimental Protocols

A common method for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile involves the reaction of phenylacetonitrile (B145931) with a suitable pyridine (B92270) derivative. The following protocol is based on a well-established procedure.[6]

Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

Sodium amide (powdered)

-

Toluene (B28343) (dry)

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Equipment:

-

2-liter, three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Stirrer

-

Condenser (protected with a sodium hydroxide tube)

-

Ice bath

Procedure:

-

Preparation of the Sodium Salt: Add 31.2 g (0.80 mole) of powdered sodium amide to 200 ml of dry toluene in an oven-dried 2-liter, three-neck round-bottom flask.

-

Addition of Phenylacetonitrile: While stirring the suspension, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise. Maintain the temperature at 30-35°C using an ice bath for cooling.

-

Reflux: After the addition is complete, slowly bring the mixture to reflux and maintain it for 4.5 hours with continuous stirring.

-

Addition of 2-Bromopyridine: Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains a gentle reflux.

-

Continued Reflux: After the addition of 2-bromopyridine is complete, continue stirring and refluxing for an additional 3 hours.

-

Work-up: Cool the mixture to 25°C. Cautiously add approximately 300 ml of water. Separate the phases.

-

Extraction: Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

-

Basification and Isolation: Basify the acidic extracts with 50% sodium hydroxide solution, ensuring to cool the mixture. Extract the product with ether.

-

Drying and Concentration: Wash the ether extract with water, dry it over sodium sulfate, and concentrate the solution.

-

Purification: Distill the residue under reduced pressure. The product distills at 134-136°C/0.07 mm. The distillate, which crystallizes upon cooling, can be further purified by recrystallization from isopropyl ether to yield the final product with a melting point of 87-88.5°C.[6] The reported yield is 41.7 g (54%).[6]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Metabolic Pathway

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key metabolite in the biotransformation of the anti-gastric secretion agent SC-15396.

Biological Significance and Applications

The primary role of 2-Phenyl-2-(pyridin-2-yl)acetonitrile in a drug development context is as the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide).[2][4][7] SC-15396 is an inhibitor of gastric acid secretion.[3][4] The metabolism of the parent thioamide to the corresponding nitrile is carried out by the supernatant fraction of rat liver homogenate.[2][4]

Understanding this metabolic pathway is crucial for:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

-

Toxicology Studies: Assessing whether the metabolite contributes to the efficacy or potential toxicity of the parent compound.

-

Drug Design: The stability of the parent compound and its rate of conversion to the nitrile metabolite can inform the design of more stable and effective analogues.

Safety and Handling

2-Phenyl-2-(pyridin-2-yl)acetonitrile is classified as an irritant.[5]

-

Hazard Codes: Xi[2]

-

Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2][5]

-

Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

In-Depth Technical Guide to the Spectral Analysis of 2-Phenyl-2-(2-pyridyl)acetonitrile

This technical guide provides a comprehensive overview of the spectral data for 2-Phenyl-2-(2-pyridyl)acetonitrile, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of public, comprehensive experimental spectra, this document focuses on the predicted spectral characteristics derived from the molecule's structure, alongside detailed experimental protocols for obtaining and analyzing this data.

Molecular Structure and Spectroscopic Overview

This compound is a molecule featuring a central chiral carbon atom bonded to a phenyl group, a 2-pyridyl group, and a nitrile group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Key Structural Features for Spectral Analysis:

-

Phenyl Ring: A monosubstituted benzene (B151609) ring that will show characteristic aromatic signals in NMR and IR spectra.

-

2-Pyridyl Ring: A heteroaromatic ring whose signals are distinguishable from the phenyl signals in NMR due to the influence of the nitrogen atom.

-

Nitrile Group (C≡N): This functional group has a sharp, characteristic absorption in the IR spectrum.

-

Methine Proton (CH): The single proton on the chiral center, the chemical shift of which is significantly influenced by the three adjacent electron-withdrawing groups.

Predicted Spectral Data

The following tables summarize the expected quantitative data for this compound based on its structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

| Phenyl Protons | 7.30 - 7.50 | Multiplet |

| Pyridyl H6 | ~8.60 | Doublet |

| Pyridyl H4 | ~7.80 | Triplet of doublets |

| Pyridyl H5 | ~7.30 | Triplet |

| Pyridyl H3 | ~7.60 | Doublet |

| Methine CH | ~5.40 | Singlet |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Actual values may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Nitrile (C≡N) | ~118 |

| Phenyl C1 (quaternary) | ~135 |

| Phenyl CHs | 128 - 130 |

| Pyridyl C2 (quaternary) | ~158 |

| Pyridyl C6 | ~150 |

| Pyridyl C4 | ~137 |

| Pyridyl C5 | ~124 |

| Pyridyl C3 | ~122 |

| Methine CH | ~45 |

Table 3: Predicted Infrared (IR) Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2250 - 2240 | Sharp, Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong-Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 194 | [M]⁺ (Molecular Ion) |

| 167 | [M - HCN]⁺ |

| 117 | [M - C₅H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire with a 90° pulse, a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans. Use proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the spectrum in the m/z range of 50-500. The electron energy is typically set to 70 eV.

Visualizations

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Relationship between spectroscopic methods and structural elucidation.

Experimental Workflow for Characterization

This diagram outlines the general workflow from sample preparation to final data analysis for the spectroscopic characterization of the compound.

Caption: General workflow for spectroscopic analysis of the target compound.

Solubility Profile of 2-Phenyl-2-(2-pyridyl)acetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7), a key chemical intermediate and metabolite. Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for a standard solubility assessment method.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 100[1] | Not Specified | Not Specified |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 30[2] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 25[2] | Not Specified | Not Specified |

| Ethanol | 46.07 | 0.789 | 10[2] | Not Specified | Not Specified |

| Chloroform | 119.38 | 1.489 | Slightly Soluble[3] | Not Specified | Not Specified |

| Methanol | 32.04 | 0.792 | Slightly Soluble[3] | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and accepted technique for determining the thermodynamic equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by the separation of the solid and liquid phases and quantification of the dissolved compound in the supernatant.

Thermodynamic Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the general procedure for determining the thermodynamic solubility of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze both the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

If necessary, dilute the filtered sample with the solvent to bring its concentration within the linear range of the calibration curve, and apply the dilution factor in the final calculation.

-

-

Data Reporting:

-

The solubility is reported in units of mg/mL or mol/L at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

This guide serves as a foundational resource for professionals working with this compound. While the provided data is a valuable starting point, it is recommended to experimentally determine the solubility under the specific conditions relevant to your application for the most accurate results.

References

Stability and Storage of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenyl-2-(2-pyridyl)acetonitrile. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development fields in ensuring the integrity and shelf-life of this compound.

Chemical and Physical Properties

This compound, also known as α-Phenyl-2-pyridineacetonitrile, is a solid compound with the chemical formula C₁₃H₁₀N₂ and a molecular weight of 194.24 g/mol . A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5005-36-7 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.24 g/mol | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 87-89 °C | [2] |

| Boiling Point | 322.3 °C at 760 mmHg | [2] |

| Flash Point | 115.2 °C | [2] |

| Solubility | Soluble in DMSO and other organic solvents. | [1] |

Stability Profile and Recommended Storage

Proper storage is crucial to maintain the stability and purity of this compound. The compound is generally stable under recommended storage conditions, but can be sensitive to moisture and incompatible with certain reactive chemicals.

Storage Conditions for Solid Compound

For long-term storage, the solid form of this compound should be kept in a tightly sealed container, protected from moisture. Various suppliers recommend a range of storage temperatures. To ensure maximum shelf-life, storage at -20°C is recommended, with one supplier indicating stability for at least four years under these conditions.

| Condition | Recommended Temperature | Duration |

| Long-term Storage | -20°C | ≥ 4 years[3] |

| Mid-term Storage | 4°C | 2 years[1] |

| Short-term Storage | Room Temperature (Sealed and dry) | [4] |

Storage Conditions for Stock Solutions

Stock solutions of this compound should be stored at low temperatures to prevent degradation. It is advisable to prepare fresh solutions for critical experiments.

| Storage Temperature | Recommended Duration |

| -20°C | 1 month[1] |

| -80°C | 6 months[1] |

Incompatibilities

To prevent degradation, avoid contact with the following substances:

-

Acids

-

Acid chlorides

-

Acid anhydrides

-

Oxidizing agents

Potential Degradation Pathways

Hydrolysis

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid.

Caption: Proposed hydrolytic degradation pathway.

Oxidation

The pyridine (B92270) ring and the benzylic carbon are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or oxidation of the benzylic position.

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation.

Methodologies for Stress Testing

4.2.1. Acid and Base Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

For acid hydrolysis, treat the stock solution with 0.1 N to 1 N HCl.

-

For base hydrolysis, treat the stock solution with 0.1 N to 1 N NaOH.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze by a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

-

Prepare a stock solution of the compound.

-

Treat the solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).

-

Incubate at room temperature.

-

Collect samples at various time points.

-

Analyze by HPLC.

4.2.3. Thermal Degradation

-

Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity.

-

Expose a solution of the compound to similar temperatures.

-

Collect samples at various time points.

-

Analyze by HPLC.

4.2.4. Photostability

-

Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Protect a parallel set of samples from light to serve as dark controls.

-

Analyze the samples by HPLC.

Synthesis and Purification

A common method for the synthesis of this compound involves the reaction of 2-bromopyridine (B144113) with phenylacetonitrile (B145931) in the presence of a strong base like sodium amide.

Synthesis Workflow

Caption: Simplified synthesis workflow.

Detailed Synthesis Protocol

-

To a stirred suspension of powdered sodium amide in dry toluene, add phenylacetonitrile dropwise while maintaining the temperature at 30-35°C.

-

After the addition is complete, bring the mixture to reflux and maintain for several hours.

-

Add a solution of 2-bromopyridine in toluene dropwise at a rate that maintains reflux.

-

Continue refluxing for an additional period after the addition is complete.

-

Cool the reaction mixture and cautiously add water.

-

Separate the phases and extract the aqueous layer with a suitable organic solvent (e.g., ether).

-

Wash the combined organic extracts, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain this compound.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable environment with appropriate safety precautions. The proposed degradation pathways are based on chemical principles and may not represent the actual degradation products under all conditions. Experimental verification is required.

References

An In-depth Technical Guide to the Synthesis Precursors for 2-Phenyl-2-(2-pyridyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 2-Phenyl-2-(2-pyridyl)acetonitrile, a significant building block in pharmaceutical chemistry. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway for clarity and reproducibility.

Core Synthesis Strategy: Nucleophilic Acylation

The most prevalent and well-documented method for the synthesis of this compound involves the nucleophilic substitution of a 2-halopyridine with the carbanion of phenylacetonitrile (B145931). This approach is favored for its reliability and relatively high yields.

Primary Precursors:

-

Phenylacetonitrile (Benzyl Cyanide): Serves as the source of the phenylacetonitrile carbanion, the key nucleophile in this reaction.

-

2-Halopyridine: The electrophilic counterpart, with 2-bromopyridine (B144113) and 2-chloropyridine (B119429) being the most commonly employed substrates.

-

Strong Base: Necessary for the deprotonation of phenylacetonitrile to form the reactive carbanion. Sodium amide (NaNH₂) is the most frequently cited base for this transformation.

Reaction Synopsis:

The synthesis proceeds via the deprotonation of the α-carbon of phenylacetonitrile by a strong base, typically sodium amide, in an anhydrous aprotic solvent like toluene (B28343). This generates a resonance-stabilized carbanion. Subsequent reaction with a 2-halopyridine results in a nucleophilic aromatic substitution, displacing the halide and forming the desired carbon-carbon bond to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental protocols for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Protocol 1 (using 2-Bromopyridine)[1] | Protocol 2 (using 2-Chloropyridine)[2] |

| Phenylacetonitrile | 46.8 g (0.40 mol) | 33 ml |

| 2-Halopyridine | 63.6 g (0.40 mol) of 2-Bromopyridine | 25 ml of 2-Chloropyridine |

| Base | 31.2 g (0.80 mol) of Sodium Amide | 20 g of Sodium Amide |

| Solvent | 300 ml of Toluene | 110 ml of Toluene |

| Molar Ratio (Phenylacetonitrile:Halopyridine:Base) | 1 : 1 : 2 | 1 : 1.8 (approx.) |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 (using 2-Bromopyridine)[1] | Protocol 2 (using 2-Chloropyridine)[2] |

| Temperature | 30-35°C (initial), then reflux | 20°C |

| Reaction Time | 7.5 hours (total) | 2 hours |

| Yield | 41.7 g (54%) | 48.2 g (93.2%) |

| Melting Point | 87-88.5°C | 87-88°C |

Experimental Protocols

Protocol 1: Synthesis using Phenylacetonitrile and 2-Bromopyridine[1]

Materials:

-

Phenylacetonitrile (46.8 g, 0.40 mol)

-

Sodium amide (31.2 g, 0.80 mol), powdered

-

2-Bromopyridine (63.6 g, 0.40 mol)

-

Dry Toluene (300 ml)

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

To a stirred suspension of powdered sodium amide (31.2 g) in dry toluene (200 ml) in a 2-liter three-neck round-bottom flask, phenylacetonitrile (46.8 g) is added dropwise. The temperature is maintained at 30-35°C with an ice bath.

-

The mixture is then slowly brought to reflux and maintained for 4.5 hours with continuous stirring.

-

A solution of 2-bromopyridine (63.6 g) in toluene (100 ml) is added dropwise at a rate that maintains reflux.

-

After the addition is complete, stirring and refluxing are continued for an additional 3 hours.

-

The reaction mixture is cooled to 25°C, and water (approx. 300 ml) is added cautiously.

-

The phases are separated, and the toluene layer is extracted with water (approx. 150 ml) and then with several portions of cold 6 N hydrochloric acid.

-

The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution, followed by extraction with ether.

-

The ether extract is washed with water, dried over sodium sulfate, and concentrated.

-

The residue is distilled under reduced pressure (b.p. 134-136°C/0.07 mm) to yield the product, which crystallizes upon cooling.

-

Recrystallization from isopropyl ether affords pure this compound (41.7 g, 54% yield) with a melting point of 87-88.5°C.

Protocol 2: Synthesis using Phenylacetonitrile and 2-Chloropyridine[2]

Materials:

-

Phenylacetonitrile (33 ml)

-

2-Chloropyridine (25 ml)

-

Sodium amide (20 g)

-

Toluene (110 ml, plus an additional 50-55 ml)

-

Glacial acetic acid

-

Ice water

Procedure:

-

In a 250 ml three-necked flask, add sodium amide (20 g) and toluene (110 ml).

-

A mixed solution of phenylacetonitrile (33 ml) and 2-chloropyridine (25 ml) is added dropwise at 20°C.

-

The reaction is continued for 2 hours at this temperature after the addition is complete.

-

An additional 50-55 ml of toluene is added, and glacial acetic acid is dripped in until the pH reaches 5-6.

-

The mixture is then heated to 50-60°C and stirred for 1 hour.

-

The reaction solution is poured into ice water, stirred, and the layers are separated. The aqueous phase is extracted again.

-

The organic layers are combined, concentrated, and cooled to precipitate the product.

-

The resulting this compound is obtained with a yield of 48.2 g (93.2%) and a melting point of 87-88°C.

Synthesis Pathway Visualization

The following diagram illustrates the general reaction pathway for the synthesis of this compound from its primary precursors.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis process, from precursor preparation to product isolation, is depicted in the following workflow diagram.

Caption: Generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and known biological context of 2-Phenyl-2-(2-pyridyl)acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its origins as a metabolite of a significant historical anti-gastric secretion agent.

Introduction

This compound, also known as α-Phenyl-2-pyridineacetonitrile, is a nitrile compound primarily recognized as the major metabolite of the experimental anti-ulcer drug SC 15396.[1][2][3] Its history is intrinsically linked to the study of its parent compound, α-Phenyl-α-(2-pyridyl)thioacetamide (SC 15396), which was investigated for its "antigastrin" properties in the late 1960s and early 1970s.[4][5] While the direct biological activity of this compound has not been extensively studied, its role as a metabolite provides a critical piece in understanding the pharmacology of SC 15396.

Discovery and Historical Context

The discovery of this compound is a direct result of metabolic studies on SC 15396. In 1969, Gibson and Hunter reported that α-Phenyl-α-(2-pyridyl)thioacetamide (SC 15396) is metabolized by the supernatant fraction of rat liver homogenates to yield two metabolites, the major one being this compound.[2]

The parent compound, SC 15396, was identified as a novel anti-ulcer agent with antigastrin activity in 1967 by Cook and Bianchi.[4] Subsequent studies in the late 1960s and early 1970s explored its inhibitory effects on gastric secretion in various animal models, including dogs and rats.[6] A notable study by Håkanson and Liedberg in 1971 investigated the activation of rat stomach histidine decarboxylase after the inhibition of acid secretion by SC 15396, further cementing its role as a tool for studying gastric physiology.

The primary focus of research remained on the parent thioamide, with the nitrile metabolite being identified but not extensively characterized for its own pharmacological activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5005-36-7 | [1][3] |

| Molecular Formula | C₁₃H₁₀N₂ | [3] |

| Molecular Weight | 194.24 g/mol | [7] |

| Melting Point | 87-89 °C | [7] |

| Boiling Point | 322.3 °C at 760 mmHg | [7] |

| Appearance | Solid | [7] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 10 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile can be achieved through the reaction of phenylacetonitrile (B145931) and 2-bromopyridine (B144113). The following protocol is based on established methods.

Materials:

-

Phenylacetonitrile

-

Powdered sodium amide

-

Dry toluene (B28343)

-

2-Bromopyridine

-

Ice

-

Water

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521)

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise to a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene in a 2-liter, three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser.

-

Maintain the temperature at 30-35°C during the addition using an ice bath for cooling.

-

After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

-

Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.

-

Continue stirring and refluxing for an additional 3 hours after the addition is complete.

-

Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

-

Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

-

Basify the acid extracts with 50% sodium hydroxide with cooling and extract with ether.

-

Wash the ether extract with water, dry over sodium sulfate, and concentrate the solution.

-

Distill the residue to yield the product. The distillate, which crystallizes, can be recrystallized from isopropyl ether.

Expected Yield: Approximately 41.7 g (54%).

Biological Activity and Mechanism of Action

The primary known biological characteristic of this compound is its status as the major metabolite of the antigastrin agent SC 15396.[1][2][3] The biological activity data available primarily pertains to the parent compound.

Antigastrin Activity of the Parent Compound (SC 15396)

SC 15396 was shown to inhibit gastric secretion in various preclinical models.[4][8][6] Gastrin is a peptide hormone that stimulates the secretion of gastric acid by binding to cholecystokinin (B1591339) B (CCK-B) receptors on parietal cells. The "antigastrin" activity of SC 15396 suggests that it may act as an antagonist at these receptors, although the precise mechanism was not fully elucidated in the early studies.

Gastrin Signaling Pathway

To understand the context of the "antigastrin" activity of the parent compound, a simplified diagram of the gastrin signaling pathway leading to gastric acid secretion is provided below.

Caption: Simplified gastrin signaling pathway for gastric acid secretion.

Metabolism

This compound is formed from its parent thioamide, SC 15396, through metabolism by the supernatant fraction of rat liver homogenate.[2] This metabolic conversion is a key aspect of the compound's history.

Caption: Metabolic conversion of SC 15396 to its major metabolite.

Conclusion

This compound is a compound with a history deeply rooted in the pharmacological studies of the mid-20th century. While it was identified as the major metabolite of the antigastrin agent SC 15396, its own biological activities have not been a significant focus of research. For drug development professionals and scientists, the story of this compound highlights the importance of metabolic studies in understanding the fate and potential effects of a parent drug. Further investigation would be required to determine if this compound possesses any intrinsic pharmacological properties of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Effects of SC 15396 on gastric secretion. 3. The action in the rat - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-2-(2-pyridyl)acetonitrile: A Comprehensive Technical Guide on its Role as a Key Metabolite of SC-15396

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 2-Phenyl-2-(2-pyridyl)acetonitrile, the principal metabolite of the experimental anti-gastrin agent SC-15396. SC-15396, also known as α-Phenyl-α-(2-pyridyl)thioacetamide, was investigated for its ability to inhibit gastric acid secretion.[1] Understanding the metabolic fate of drug candidates is a cornerstone of pharmaceutical research and development, influencing pharmacokinetics, efficacy, and toxicology. This document synthesizes the available scientific information regarding the biotransformation of SC-15396 into its major nitrile metabolite, focusing on the underlying biochemistry and experimental methodologies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both the parent drug and its metabolite is crucial for their analytical characterization and for understanding their biological disposition.

| Property | SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide) | This compound |

| Synonyms | Antigastrin | α-Phenyl-2-pyridineacetonitrile, 2-(α-Cyanobenzyl)pyridine |

| Molecular Formula | C₁₃H₁₂N₂S | C₁₃H₁₀N₂[2] |

| Molecular Weight | 228.32 g/mol | 194.23 g/mol [3] |

| Appearance | Not specified in available literature | White to orange to green powder or crystal |

| Melting Point | Not specified in available literature | 87-89°C |

| Boiling Point | Not specified in available literature | 322.3°C at 760 mmHg |

| Solubility | Not specified in available literature | Soluble in DMF (~30 mg/ml), DMSO (~25 mg/ml), and Ethanol (~10 mg/ml). Sparingly soluble in aqueous buffers.[1] |

| CAS Number | Not specified in available literature | 5005-36-7[2] |

Metabolic Pathway of SC-15396

The primary metabolic transformation of SC-15396 is the conversion of its thioamide group to a nitrile group, yielding this compound. This biotransformation has been identified to occur in vitro using the supernatant fraction of rat liver homogenates.[3]

References

Unveiling the Biological Profile of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2-Phenyl-2-(2-pyridyl)acetonitrile. This compound is primarily recognized as the principal metabolite of SC-15396, an experimental antigastrin agent known to inhibit gastric acid secretion.[1][2][3][4] While direct quantitative data on the biological activity of this compound is limited in publicly available literature, this document consolidates the existing knowledge. It focuses on the biological context inherited from its parent compound, relevant experimental methodologies, and the associated signaling pathways. This guide serves as a foundational resource for researchers investigating the pharmacology of gastric acid inhibitors and the metabolic fate of related compounds.

Introduction

This compound, also known as α-Phenyl-2-pyridineacetonitrile, is an organic compound featuring a pyridine (B92270) ring, a phenyl group, and a nitrile functional group.[5][6] It is primarily of interest in the field of pharmacology as the major metabolite of 2-phenyl-2-(2-pyridyl)thioacetamide (SC-15396).[1][3][7] The parent compound, SC-15396, was investigated for its potent inhibitory effects on gastric acid secretion, acting as an antigastrin agent.[1][2][4] Understanding the biological activity of its main metabolite is crucial for a complete pharmacological and toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, particularly concerning solubility and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [7] |

| Molecular Weight | 194.24 g/mol | |

| Appearance | Crystalline solid | [6][7] |

| Melting Point | 87-89 °C | |

| Boiling Point | 322.3 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and Ethanol. Limited solubility in aqueous solutions. | [5][7] |

Biological Activity

Direct quantitative biological activity data for this compound is not extensively reported in the scientific literature. Its biological relevance is inferred from its parent compound, SC-15396.

Inhibition of Gastric Acid Secretion

SC-15396 is a known inhibitor of gastric acid secretion.[1][2][3][4] The primary mechanism of this inhibition is attributed to its antigastrin activity.[1][2] Gastrin is a key hormone that stimulates the secretion of gastric acid from parietal cells. By antagonizing the effects of gastrin, SC-15396 reduces the production of stomach acid. It is plausible that this compound may contribute to or modulate this activity, although specific studies to confirm this are lacking.

Metabolism

This compound is formed through the metabolism of SC-15396 by the supernatant fraction of rat liver homogenates.[1][3][7] This metabolic conversion is a critical aspect of the pharmacokinetics of SC-15396.

Metabolic conversion of SC-15396.

Experimental Protocols

In Vivo Assessment of Gastric Acid Secretion

This protocol is based on established methods for measuring gastric acid output in animal models.

Objective: To determine the effect of a test compound on basal and stimulated gastric acid secretion.

Animal Model: Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Animal Preparation: Rats are fasted for 24 hours with free access to water. Anesthesia is induced with an appropriate agent (e.g., urethane). A midline laparotomy is performed, and the pylorus is ligated to prevent gastric emptying. A cannula is inserted into the forestomach for gastric content collection.

-

Basal Secretion: Gastric juice is collected for a 30-minute basal period.

-

Compound Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or intraperitoneally.

-

Stimulated Secretion: A secretagogue such as gastrin or histamine (B1213489) is administered to stimulate acid secretion.

-

Sample Collection: Gastric juice samples are collected at regular intervals (e.g., every 30 minutes) for 2-3 hours.

-

Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0. Total acid output is calculated (volume × concentration).

References

- 1. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 2. SC-15396: a new antiulcer compound possessing anti-gastrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 5005-36-7: α-Phenyl-2-pyridineacetonitrile [cymitquimica.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile from benzyl cyanide

Application Notes: Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Introduction this compound, also known as α-Phenyl-2-pyridineacetonitrile or Pheniramine Impurity C, is a key intermediate and a documented impurity in the synthesis of pheniramine, a first-generation antihistamine.[] The synthesis of this compound is a critical step for obtaining analytical standards for impurity profiling in pharmaceutical quality control and for use in drug development research. The primary synthetic route involves the α-arylation of benzyl (B1604629) cyanide. This is achieved by generating a carbanion from benzyl cyanide using a strong base, which then acts as a nucleophile, attacking a 2-halopyridine in a nucleophilic aromatic substitution reaction.

Reaction Principle The core of the synthesis is the deprotonation of the α-carbon of benzyl cyanide, which is acidic due to the electron-withdrawing effect of the adjacent nitrile group and the resonance stabilization of the resulting anion by the phenyl ring. A strong base, such as sodium amide (NaNH₂), is typically employed to generate this carbanion. The subsequent reaction with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), yields the desired product. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Two distinct protocols are presented below, differing in the choice of the pyridine (B92270) source, reaction temperature, and workup procedure.

Protocol 1: Synthesis using 2-Chloropyridine at Ambient Temperature

This protocol is adapted from a patented method emphasizing a high yield and suitability for larger-scale production.[2] It operates at a controlled, near-ambient temperature and employs a straightforward workup procedure.

Materials:

-

Benzyl cyanide

-

2-Chloropyridine

-

Sodium amide (NaNH₂)

-

Glacial acetic acid

-

Ice water

Procedure:

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sodium amide (1.8 molar equivalents) and toluene (3.5 mL per 1 mL of benzyl cyanide).[2]

-

Reagent Preparation: In a separate vessel, prepare a mixed solution of benzyl cyanide (1.0 molar equivalent) and 2-chloropyridine (1.05 molar equivalents).[2]

-

Addition: Cool the reactor containing the sodium amide suspension to 20°C. Add the benzyl cyanide/2-chloropyridine mixture dropwise to the reactor over a period of time, ensuring the temperature is maintained at 16-30°C.[2]

-

Reaction: After the addition is complete, continue to stir the mixture at 20°C for 2 hours to ensure the reaction goes to completion.[2]

-

Workup and Neutralization: Add an additional volume of toluene (approximately half of the initial volume) to the reactor. Carefully add glacial acetic acid dropwise until the pH of the mixture is between 5 and 6.[2]

-

Quenching and Extraction: Warm the neutralized mixture to 50-60°C and stir for 1 hour. Pour the warm reaction solution into a container filled with ice water. Stir vigorously, then transfer to a separatory funnel and allow the layers to separate.[2]

-

Isolation: Collect the organic (toluene) layer. The aqueous layer can be re-extracted with a small portion of toluene to maximize recovery. Combine the organic layers.[2]

-